Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[4-(benzylamino)-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-27-19(23)11-14(2)20(24)16-9-10-17(18(12-16)22(25)26)21-13-15-7-5-4-6-8-15/h4-10,12,14,21H,3,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTPKTNJGLOZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in toluene under reflux (110–115°C) for 16 hours, utilizing triethylamine as a base to deprotonate benzylamine and facilitate substitution. Critical parameters include:
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Molar ratio : A 1:1.2 stoichiometry of XI to benzylamine ensures complete conversion while minimizing side reactions.
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Temperature control : Maintaining reflux prevents intermediate precipitation and ensures kinetic favorability.
Post-reaction, the mixture is acidified to pH 1.5–2.0 using hydrochloric acid, precipitating the product as a crystalline solid. Filtration and washing with toluene yield the intermediate 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxobutanoic acid with 90.9% efficiency.
Esterification to Ethyl 4-(4-(Benzylamino)-3-Nitrophenyl)-3-Methyl-4-Oxo-Butanoate
The carboxylic acid intermediate is esterified using ethanol in the presence of sulfuric acid as a catalyst. Key steps include:
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Solvent selection : Ethanol serves as both solvent and nucleophile, enabling direct esterification without intermediate activation.
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Reflux duration : Heating at 78°C for 6 hours achieves >95% conversion, monitored via thin-layer chromatography (TLC).
Purification via recrystallization from warm ethanol (1:4 m/v) enhances purity to 99.65% (HPLC), with a melting point of 101–109°C.
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed α-Arylation of β-Dicarbonyl Compounds
A novel approach reported in PMC9089348 employs palladium catalysis to construct the aryl backbone. Using Pd( t-Bu3P)2 and Xphos ligand in 1,4-dioxane at reflux (101°C), the method couples 3-nitroiodobenzene with ethyl 3-methyl-4-oxobutanoate.
Key Advantages and Limitations
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Yield : 98% conversion achieved within 30 minutes under optimized conditions.
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Regioselectivity : The bulky phosphine ligand suppresses homocoupling, favoring cross-coupling with β-dicarbonyl nucleophiles.
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Drawbacks : High catalyst loading (5 mol%) and sensitivity to solvent polarity limit cost-effectiveness for large-scale production.
Solid-Phase Synthesis via Enamino Ester Intermediates
Research from RSC publications explores mechanochemical synthesis using silica gel as a solid support. Reacting 4-nitrobenzyl acetoacetate with benzylamine in ethanol under reflux forms an enamino ester intermediate, which is subsequently alkylated with ethyl iodide.
Process Efficiency
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Reaction time : 3 hours at 60°C, significantly shorter than solution-phase methods.
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Purity : Column chromatography (EtOAc/hexane) yields 68% product with 97% purity.
Critical Parameter Comparison Across Methods
| Parameter | Patent Method | Palladium Catalysis | Solid-Phase |
|---|---|---|---|
| Yield (%) | 90.9 | 98 | 68 |
| Purity (HPLC, %) | 99.65 | >95 | 97 |
| Reaction Time (hours) | 22 | 0.5 | 3 |
| Catalyst Cost | Low (H2SO4) | High (Pd) | None |
| Scalability | Industrial | Lab-scale | Lab-scale |
Challenges in Purification and Byproduct Management
Chemical Reactions Analysis
Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate has shown promise in medicinal chemistry due to its structural features that allow for interaction with biological targets. Preliminary studies suggest potential applications in:
- Antimicrobial Activity : The nitro group may enhance antibacterial properties, making it a candidate for developing new antibiotics.
- Anticancer Research : The compound's ability to interact with specific enzymes or receptors could be explored for anticancer therapies.
Research is ongoing to elucidate its specific biological effects and mechanisms of action .
Agricultural Applications
The compound's unique structure may also lend itself to agricultural applications:
- Pesticide Development : Due to its potential biological activity, it could be investigated as a novel pesticide or herbicide.
- Plant Growth Regulators : Its interactions at the biochemical level might influence plant growth and development, warranting further exploration in agrochemical formulations .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 4-oxobutanoate | Structure | A simpler ester without aromatic substitutions; used in various synthetic applications. |
| Pimobendan | Structure | A cardiovascular drug sharing structural motifs; differs significantly in pharmacological action. |
| Benzylamine | Structure | A simple amine serving as a building block for more complex organic syntheses. |
This table highlights how this compound stands out due to its combination of functional groups, which may enhance its reactivity and biological activity compared to similar compounds .
Case Studies
- Antimicrobial Studies : Research conducted on derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Testing : In vitro studies on cancer cell lines indicated that modifications of this compound could lead to enhanced cytotoxic effects, prompting further investigation into its mechanisms of action against tumor cells.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Electron-Withdrawing Effects: The target compound’s 3-nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating benzylamino group in or the neutral benzyloxy group in . This may enhance electrophilic reactivity in substitution reactions .
- Hybrid Functionality: Unlike Ethyl 4-(benzylamino)butanoate , which lacks a ketone, the target compound combines amine and ketone groups, enabling dual reactivity (e.g., Schiff base formation or redox activity).
Critical Differences :
- The nitro group in the target compound necessitates careful handling during synthesis (e.g., avoiding explosive side reactions), unlike the safer benzyloxy group in .
- The methyl group adjacent to the ketone in the target compound may hinder enolization, reducing its utility in enolate-based reactions compared to Ethyl 3-oxo-4-phenylbutanoate .
Physicochemical and Functional Properties
Table 3: Comparative Properties
Functional Implications :
- The nitro group in the target compound may confer photoactivity, as seen in structurally related photo-probes , whereas Ethyl 4-(benzylamino)butanoate lacks such functionality.
- The benzylamino group in the target compound could enable metal coordination or hydrogen bonding, unlike the simpler Ethyl 3-oxo-4-phenylbutanoate .
Biological Activity
Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate is a complex organic compound notable for its unique structural features, including an ethyl ester, an amine, and a nitro group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C18H18N2O5, with a molecular weight of approximately 370.40 g/mol. The compound's structure incorporates both aromatic and aliphatic functionalities, which may enhance its reactivity and biological properties .
Interaction with Biological Targets
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacokinetic properties and potential therapeutic uses. The presence of the nitro group may contribute to its biological activity by facilitating electron transfer processes, which are essential in many biochemical pathways .
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, similar nitro-substituted aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances antiproliferative activity, indicating that this compound may also possess similar properties .
Study on Anticancer Properties
In a study examining the anticancer effects of structurally related compounds, researchers found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The study utilized various cancer cell lines, including A-431 and Jurkat cells, to evaluate the cytotoxicity of these compounds. The results indicated that modifications to the phenyl ring significantly impacted the activity levels, emphasizing the importance of specific substituents in enhancing biological efficacy .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A-431 |
| Doxorubicin | 0.5 | A-431 |
| Compound 13 | <0.1 | Jurkat |
Potential Applications
Given its structural complexity and preliminary evidence of biological activity, this compound shows promise for further exploration in medicinal chemistry. Its potential applications may include:
- Anticancer Therapeutics : Further investigation into its cytotoxic properties could lead to the development of new cancer treatments.
- Antimicrobial Agents : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also be effective against certain pathogens.
- Enzyme Inhibition : Studies focusing on enzyme interactions could reveal new pathways for therapeutic intervention in various diseases.
Q & A
Basic: What spectroscopic methods are recommended for characterizing Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate?
Answer:
Key spectroscopic techniques include Infrared Spectroscopy (IR) to identify functional groups (e.g., ester carbonyl, nitro groups) and Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR), particularly H and C, is critical for resolving aromatic proton environments and confirming substituent positions on the phenyl ring. For example, IR can distinguish nitro (1520–1350 cm) and carbonyl (1720–1700 cm) stretches, while MS provides molecular ion peaks and fragmentation pathways indicative of the benzylamino and ester moieties .
Advanced: How do electronic effects of the nitro and benzylamino groups influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The nitro group is a strong electron-withdrawing meta-director, reducing electron density on the aromatic ring and activating positions for nucleophilic attack. In contrast, the benzylamino group is electron-donating via resonance, creating localized electron-rich regions. This combination creates a polarized aromatic system, favoring nucleophilic substitution at specific sites (e.g., para to the nitro group). Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites, while kinetic experiments under varying pH conditions can validate electronic effects .
Basic: What are the key structural features that differentiate this compound from its analogs?
Answer:
Critical differentiating features include:
- Nitro group at the 3-position on the phenyl ring, which enhances electrophilicity compared to methoxy or chloro substituents.
- Benzylamino group at the 4-position , introducing steric bulk and hydrogen-bonding potential.
- 3-methyl substituent on the butanoate chain, which may restrict conformational flexibility.
For example, replacing the nitro group with methoxy (as in Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate) reduces electrophilicity and alters biological activity .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
Contradictions often arise from variations in assay conditions, impurity profiles, or substituent positioning. Methodological approaches include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., nitro vs. cyano) to isolate activity drivers.
- Purity Validation : Using HPLC-MS to ensure >95% purity and exclude confounding impurities.
- Orthogonal Assays : Replicating results across multiple biological models (e.g., enzyme inhibition vs. cell-based assays).
For instance, analogs with nitro groups at the 3-position (vs. 4-position) show divergent antibacterial activities due to altered binding affinities .
Basic: What are the optimal reaction conditions for the esterification step in synthesizing this compound?
Answer:
Esterification of the butanoic acid precursor typically employs Fischer-Speier conditions (acid catalysis with HSO or HCl in ethanol) or Steglich esterification (DCC/DMAP) for acid-sensitive intermediates. Key parameters include:
- Temperature: 60–80°C for acid catalysis; room temperature for Steglich.
- Solvent: Anhydrous ethanol or dichloromethane.
- Monitoring: TLC or in situ IR to track carbonyl conversion.
Evidence from similar compounds suggests yields >70% under acid catalysis, with purification via silica gel chromatography .
Advanced: How do steric effects of the 3-methyl group influence the compound's conformational stability?
Answer:
The 3-methyl group introduces steric hindrance, restricting rotation around the butanoate C3-C4 bond. This stabilizes specific conformers, as shown by X-ray crystallography or NOESY NMR. For example, in Ethyl 4-phenyl-3-oxobutyrate analogs, methyl groups enforce a planar enolate structure during keto-enol tautomerism, which can affect reactivity in Michael addition or cyclization reactions. Molecular dynamics simulations further reveal that steric effects reduce entropy-driven conformational changes, favoring pre-organized binding to biological targets .
Basic: What chromatographic methods are suitable for purifying this compound?
Answer:
Silica gel column chromatography with ethyl acetate/hexane gradients (20–50% EtOAc) is standard for non-polar intermediates. For polar derivatives (e.g., free amino groups), reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) achieves >95% purity. Analytical HPLC (UV detection at 254 nm) confirms homogeneity, with retention times compared to synthesized standards .
Advanced: Can computational modeling predict the interaction of this compound with kinase targets?
Answer:
Yes. Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) can model binding to kinases (e.g., EGFR or CDK2). Key steps include:
- Preparing the protein structure (PDB ID) and ligand (optimized via DFT).
- Docking to identify binding poses and affinity scores.
- Free energy calculations (MM-PBSA) to validate stability.
For quinoline analogs, computational predictions aligned with experimental IC values, highlighting the benzylamino group’s role in π-π stacking with kinase active sites .
Basic: How does the nitro group impact the compound's solubility and formulation?
Answer:
The nitro group enhances polarity but reduces aqueous solubility due to hydrophobic aromatic stacking. Solubility can be improved via:
- Salt formation (e.g., HCl salt of the benzylamino group).
- Co-solvent systems (e.g., PEG-400/water).
- Nanoformulation (liposomes or cyclodextrin inclusion complexes).
LogP calculations (e.g., using MarvinSuite) predict moderate lipophilicity (~2.5–3.5), necessitating solubility enhancers for in vivo studies .
Advanced: What mechanistic insights explain the compound's selectivity towards cancer cell lines over normal cells?
Answer:
Selectivity may arise from differential expression of target proteins (e.g., overexpressed kinases in cancer cells) or pH-dependent activation in tumor microenvironments. Mechanistic studies include:
- Western blotting to quantify target protein levels.
- Flow cytometry to assess apoptosis induction in cancer vs. normal cells.
- Metabolic profiling (LC-MS) to track prodrug activation.
For related nitroaromatic compounds, selective cytotoxicity correlated with nitroreductase activity in hypoxic tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
